molecular formula C15H12ClNO4S B4706498 2-(2-CHLOROPHENYL)-2-OXOETHYL 2-[(2-THIENYLCARBONYL)AMINO]ACETATE

2-(2-CHLOROPHENYL)-2-OXOETHYL 2-[(2-THIENYLCARBONYL)AMINO]ACETATE

Cat. No.: B4706498
M. Wt: 337.8 g/mol
InChI Key: UOGOCJJHHNIZAV-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-2-oxoethyl 2-[(2-thienylcarbonyl)amino]acetate is a complex organic compound that features both chlorophenyl and thienyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenyl)-2-oxoethyl 2-[(2-thienylcarbonyl)amino]acetate typically involves the reaction of 2-chlorophenylacetic acid with thienylcarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then reacted with ethyl chloroformate to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)-2-oxoethyl 2-[(2-thienylcarbonyl)amino]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in an aqueous or alcoholic medium.

Major Products Formed

Scientific Research Applications

2-(2-Chlorophenyl)-2-oxoethyl 2-[(2-thienylcarbonyl)amino]acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-2-oxoethyl 2-[(2-thienylcarbonyl)amino]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Chlorophenyl)-2-oxoethyl 2-[(2-thienylcarbonyl)amino]acetate is unique due to the presence of both chlorophenyl and thienylcarbonyl groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

[2-(2-chlorophenyl)-2-oxoethyl] 2-(thiophene-2-carbonylamino)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO4S/c16-11-5-2-1-4-10(11)12(18)9-21-14(19)8-17-15(20)13-6-3-7-22-13/h1-7H,8-9H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOGOCJJHHNIZAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)COC(=O)CNC(=O)C2=CC=CS2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2-CHLOROPHENYL)-2-OXOETHYL 2-[(2-THIENYLCARBONYL)AMINO]ACETATE
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2-(2-CHLOROPHENYL)-2-OXOETHYL 2-[(2-THIENYLCARBONYL)AMINO]ACETATE
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2-(2-CHLOROPHENYL)-2-OXOETHYL 2-[(2-THIENYLCARBONYL)AMINO]ACETATE
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2-(2-CHLOROPHENYL)-2-OXOETHYL 2-[(2-THIENYLCARBONYL)AMINO]ACETATE
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2-(2-CHLOROPHENYL)-2-OXOETHYL 2-[(2-THIENYLCARBONYL)AMINO]ACETATE
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2-(2-CHLOROPHENYL)-2-OXOETHYL 2-[(2-THIENYLCARBONYL)AMINO]ACETATE

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